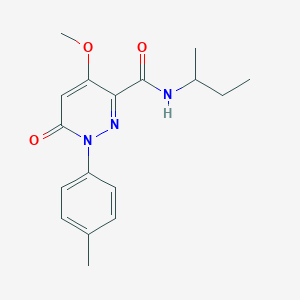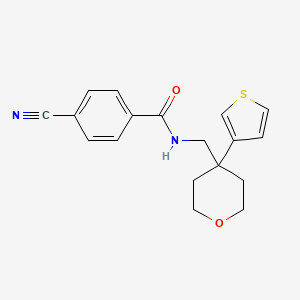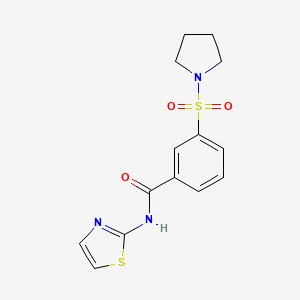
N-(sec-butyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides involves hydrolytic cleavage or condensation reactions followed by a reaction with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Although the synthesis of N-(sec-butyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is not explicitly described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed using spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using FT-IR, FT-Raman, and Gaussian09 software . Such analyses provide insights into the stability of the molecule, electron density distribution, and bond lengths, which are crucial for understanding the chemical behavior of the molecule.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups, as well as the overall molecular geometry, affect properties such as solubility, melting point, and reactivity. For instance, the first hyperpolarizability and nonlinearity of a molecule like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggest potential applications in nonlinear optics due to extended π-electron delocalization . Similar analyses for this compound would require experimental data or computational predictions to determine its properties.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
Research has shown the synthesis of related compounds, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, and their evaluation for cytotoxic activity against cancer cells. For instance, a study by Hassan, Hafez, and Osman (2014) explored the synthesis of such compounds and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Insecticidal Properties
Another related compound, Methoxyfenozide, demonstrates significant insecticidal efficacy against a range of caterpillar pests. Carlson et al. (2001) reported its binding affinity to the ecdysone receptor complex in lepidopteran insects, functioning as an agonist of the insect molting hormone (Carlson et al., 2001).
Kinase Inhibition for Cancer Treatment
In the realm of cancer treatment, Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated efficacy in inhibiting tumor growth in gastric carcinoma models (Schroeder et al., 2009).
Acetylcholinesterase Inhibition
Elumalai et al. (2014) synthesized novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, showing potential as acetyl and butyl cholinesterase inhibitors, which could be relevant in treating conditions like Alzheimer's disease (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).
Antimicrobial Applications
Research on similar compounds, such as pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, has shown antimicrobial activity against various bacterial and fungal strains. A study by Othman and Hussein (2020) highlighted the antimicrobial efficacy of these compounds (Othman & Hussein, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-butan-2-yl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-12(3)18-17(22)16-14(23-4)10-15(21)20(19-16)13-8-6-11(2)7-9-13/h6-10,12H,5H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHHZQBYOQLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)






![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)
![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)